molecular formula C10H16 B14320493 8-Methylnona-1,3,8-triene CAS No. 109307-86-0

8-Methylnona-1,3,8-triene

Cat. No.: B14320493
CAS No.: 109307-86-0
M. Wt: 136.23 g/mol
InChI Key: BOVRIGUOHDFQIS-UHFFFAOYSA-N
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Description

8-Methylnona-1,3,8-triene is an organic compound with the molecular formula C10H16 It is a triene, meaning it contains three double bonds within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnona-1,3,8-triene can be achieved through various organic reactions. One common method involves the hydrosilylation of terminal alkynes using transition metal catalysts such as ruthenium or platinum . This reaction is highly regioselective and can produce the desired triene with good yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 8-Methylnona-1,3,8-triene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, producing saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are common.

Major Products:

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

8-Methylnona-1,3,8-triene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Research on its biological activity and potential as a bioactive compound is ongoing.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methylnona-1,3,8-triene depends on its interaction with various molecular targets. Its double bonds can participate in reactions with enzymes and other biological molecules, leading to various biochemical effects. The specific pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

    1,3,5-Hexatriene: Another triene with three double bonds, but with a different carbon chain length.

    1,3,8-Nonatriene: Similar structure but without the methyl group at the eighth position.

Uniqueness: 8-Methylnona-1,3,8-triene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which can influence its reactivity and properties compared to other trienes.

Properties

CAS No.

109307-86-0

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

8-methylnona-1,3,8-triene

InChI

InChI=1S/C10H16/c1-4-5-6-7-8-9-10(2)3/h4-6H,1-2,7-9H2,3H3

InChI Key

BOVRIGUOHDFQIS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCC=CC=C

Origin of Product

United States

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